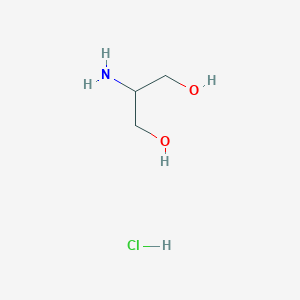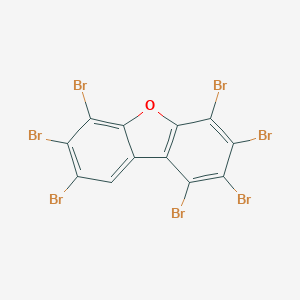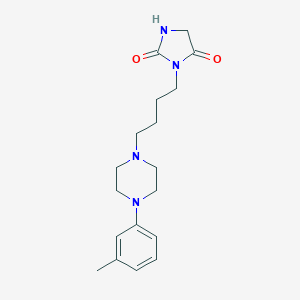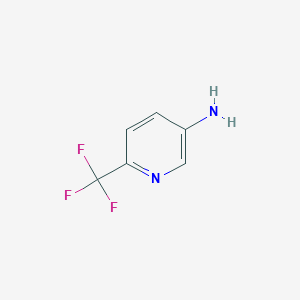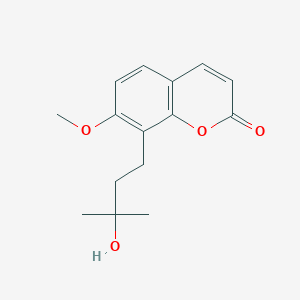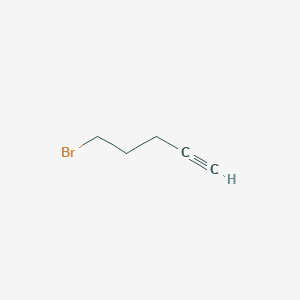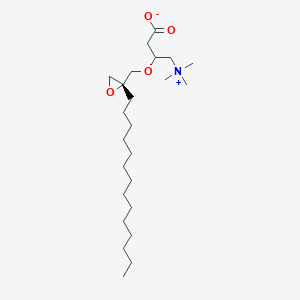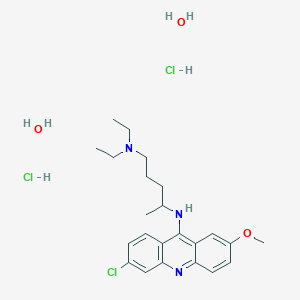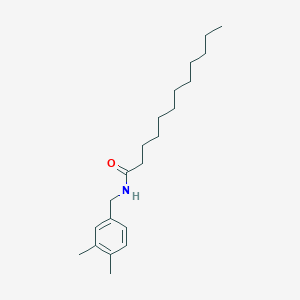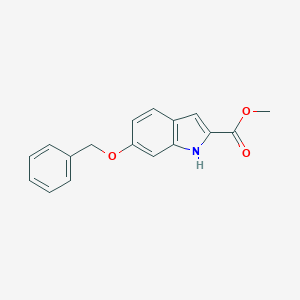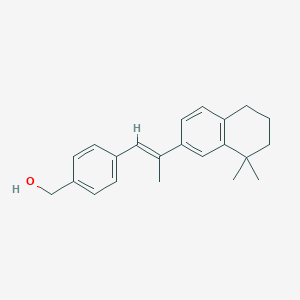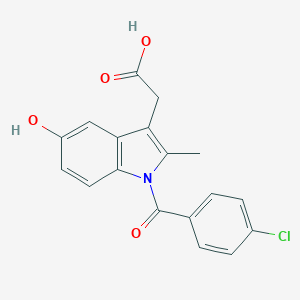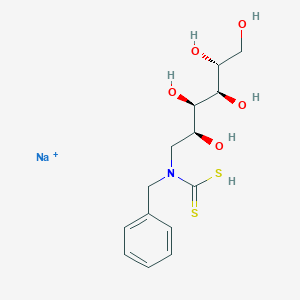
Nbg-dtc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NBG-DTC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NBG-DTC, also known as N-benzyl-2-nitro-1H-imidazole-1-ethanol, is a synthetic organic compound synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of NBG-DTC varies depending on its application. In medicine, NBG-DTC is thought to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death. In agriculture, NBG-DTC is thought to act as a pesticide by disrupting the nervous system of insects and fungi. In environmental science, NBG-DTC is thought to remove heavy metals from contaminated water sources through a process of chelation, which involves the binding of metal ions to the NBG-DTC molecule.
Efectos Bioquímicos Y Fisiológicos
NBG-DTC has been shown to have various biochemical and physiological effects, depending on its concentration and application. In medicine, NBG-DTC has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in various diseases. In agriculture, NBG-DTC has been shown to disrupt the nervous system of insects and fungi, leading to their death. In environmental science, NBG-DTC has been shown to effectively remove heavy metals from contaminated water sources, which can help prevent environmental damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBG-DTC in lab experiments is its versatility. It can be used in various scientific fields, including medicine, agriculture, and environmental science. It also has a relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using NBG-DTC in lab experiments is its solubility, which can make it difficult to dissolve in certain solvents. It also has a relatively short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of NBG-DTC. In medicine, further research is needed to determine its potential as a cancer therapy, as well as its anti-inflammatory properties. In agriculture, further research is needed to determine its effectiveness as a pesticide and its potential impact on non-target organisms. In environmental science, further research is needed to determine its potential as a water purification agent and its long-term effects on the environment.
Conclusion:
In conclusion, NBG-DTC is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of NBG-DTC in various scientific fields.
Métodos De Síntesis
NBG-DTC is synthesized through a multi-step process that involves the reaction of benzylamine with nitroethane, followed by the reduction of the resulting nitrostyrene with sodium borohydride. The final step involves the reaction of the intermediate with an acid catalyst, which results in the formation of NBG-DTC.
Aplicaciones Científicas De Investigación
NBG-DTC has been extensively studied for its potential applications in various scientific fields. In medicine, NBG-DTC has been shown to possess antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as a cancer therapy, as it has been shown to induce apoptosis in cancer cells. In agriculture, NBG-DTC has been studied for its potential as a pesticide, as it has been shown to possess insecticidal and fungicidal properties. In environmental science, NBG-DTC has been studied for its potential as a water purification agent, as it has been shown to effectively remove heavy metals from contaminated water sources.
Propiedades
Número CAS |
102996-80-5 |
|---|---|
Nombre del producto |
Nbg-dtc |
Fórmula molecular |
C14H21NNaO5S2+ |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
sodium;benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2.Na/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9;/h1-5,10-13,16-20H,6-8H2,(H,21,22);/q;+1/t10-,11+,12+,13+;/m0./s1 |
Clave InChI |
BKOVQKBWCURYNR-VXERAZRLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S.[Na+] |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S.[Na+] |
Números CAS relacionados |
110771-92-1 (Parent) |
Sinónimos |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
